molecular formula C5H8N2 B091193 1,4-Dimethylpyrazole CAS No. 1072-68-0

1,4-Dimethylpyrazole

Cat. No. B091193
CAS RN: 1072-68-0
M. Wt: 96.13 g/mol
InChI Key: SZQCPPRPWDXLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895571B2

Procedure details

A solution of 1,4-dimethyl-1H-pyrazole (480.0 mg, 4.993 mol) in tetrahydrofuran (20 mL, 300 mmol) at 0° C. was added 1.6 M n-butyllithium in hexane (4.7 mL, 7.5 mmol). The solution was stirred at room temperature for 1 h and then cooled to −78° C. To the solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.63 mL, 7.99 mmol). The reaction mixture was stirred at −78° C. for 0.5 h, then warmed up to 0° C. (taking 0.5 h). The reaction was quenched with brine and extracted with EtOAc (3×). The combined organic phases were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by combi-flash chromatography and eluted with EtOAc/hexane (0-60%). The purification gave 142 mg of product as white solid.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[CH:4]=[N:3]1.O1CCCC1.C([Li])CCC.CCCCCC.C(O[B:28]1[O:32][C:31]([CH3:34])([CH3:33])[C:30]([CH3:36])([CH3:35])[O:29]1)(C)C>>[CH3:1][N:2]1[C:6]([B:28]2[O:32][C:31]([CH3:34])([CH3:33])[C:30]([CH3:36])([CH3:35])[O:29]2)=[C:5]([CH3:7])[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
CN1N=CC(=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.7 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 0° C. (taking 0.5 h)
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by combi-flash chromatography
WASH
Type
WASH
Details
eluted with EtOAc/hexane (0-60%)
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC(=C1B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.